Product packaging for Chloromethyl 3-chlorobutanoate(Cat. No.:CAS No. 80418-48-0)

Chloromethyl 3-chlorobutanoate

Cat. No.: B13195272
CAS No.: 80418-48-0
M. Wt: 171.02 g/mol
InChI Key: GWYHWJBUTPNSIJ-UHFFFAOYSA-N
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Description

Chloromethyl 3-chlorobutanoate (CAS 80418-48-0) is an organic ester compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry research and development. Its molecular structure features both an ester group and a chloride, making it a suitable precursor for various nucleophilic substitution and polymerization reactions. Researchers utilize this and similar compounds in the development and synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals. As a reagent, it is characterized by a density of approximately 1.242 g/cm³ . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions, including the use of personal protective equipment, and avoid breathing its vapors or mist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2O2 B13195272 Chloromethyl 3-chlorobutanoate CAS No. 80418-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80418-48-0

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

chloromethyl 3-chlorobutanoate

InChI

InChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3

InChI Key

GWYHWJBUTPNSIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCCl)Cl

Origin of Product

United States

Historical Perspectives on Butanoate Ester Derivatives in Chemical Literature

Evolution of Synthetic Strategies for Chloroalkyl Esters

The synthesis of chloroalkyl esters has been approached through various methods over the decades. Historically, the conversion of carboxylic acids to organohalides was achieved through routes like the Hunsdiecker reaction or the Barton ester halodecarboxylation, the latter being one of the mildest approaches. acs.orgnih.gov

More direct esterification methods include the classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under strong acid catalysis. A related historical method for a similar compound, methyl 4-chlorobutyrate, involves the ring-opening of γ-butyrolactone with methanol (B129727) saturated with hydrogen chloride gas, a process reported as early as 1954 and later optimized for industrial production. google.com

More contemporary and efficient methods have since been developed. A rapid and high-yield synthesis of chloroalkyl ethers, which are precursors to chloromethyl esters, involves the zinc(II)-catalyzed reaction of acetals with acid halides. organic-chemistry.org This method is notable for its speed and the ability to use the product directly without isolation, minimizing exposure to potentially hazardous reagents. organic-chemistry.org Other modern approaches include the cleavage of ethers with acid chlorides to yield chloroesters. researchgate.net

Transesterification Reactions Involving Methyl or Ethyl 3-Chlorobutanoate

Catalyst Systems for Alcoholysis with Chloromethanol

Pioneering Applications of Related Halogenated Esters

Halogenated compounds have long been recognized as indispensable tools in organic synthesis. acs.orgnih.gov Their ability to undergo nucleophilic substitution and elimination reactions makes them foundational intermediates. acs.org Historically, simple halogenated esters were used as alkylating agents in a wide array of chemical syntheses.

The utility of these compounds extends to the synthesis of important industrial and pharmaceutical chemicals. For example, methyl γ-chlorobutyrate is a crucial intermediate in the production of cyclopropylamine, which is a key component of quinolone antibacterials and various pesticides. google.com The incorporation of halogens is known to improve the physicochemical properties of molecules, such as bioavailability and binding capacity, making halogenated intermediates particularly relevant in drug discovery. researchgate.net The development of halogenation reactions dates back to the early 19th century, and their application in creating functionalized intermediates has been a cornerstone of synthetic chemistry ever since. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloromethyl 3-chlorobutanoate, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via nucleophilic substitution of the hydroxyl group in 3-hydroxybutanoate derivatives using chlorinating agents (e.g., thionyl chloride or PCl₃). For example, methyl 4-chloro-3-hydroxybutanoate undergoes substitution reactions where the hydroxyl group is replaced by chlorine under anhydrous conditions . Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for polar aprotic environments), and stoichiometric control of chlorinating agents.
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Yields >80% are achievable with strict moisture exclusion .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound’s acute oral toxicity (Category 4, H302) requires adherence to OSHA hazard guidelines .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to light or humidity, which may hydrolyze the ester group .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Purification : Use fractional distillation (boiling point ~173°C at 760 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent). Recrystallization from ethanol/water mixtures may improve purity for crystalline batches .
  • Validation : NMR (¹H/¹³C) to confirm structural integrity, GC-MS for volatile impurities, and HPLC for quantification of residual solvents .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved using factorial design?

  • Experimental Design : Apply a 2³ factorial design to evaluate variables: temperature (25°C vs. 40°C), solvent polarity (dichloromethane vs. THF), and reagent molar ratio (1:1 vs. 1:1.2). This identifies interactions between variables, such as elevated temperatures reducing selectivity in polar solvents .
  • Data Analysis : Use ANOVA to determine significant factors. For example, excess chlorinating agent may increase yield but also side products (e.g., di-chlorinated byproducts), requiring trade-off optimization .

Q. What computational approaches model the reaction mechanism of this compound synthesis?

  • Modeling : Density Functional Theory (DFT) simulations can map the energy profile of substitution reactions, identifying transition states and intermediates. Software like COMSOL Multiphysics integrates reaction kinetics with thermodynamic parameters (e.g., activation energy, entropy changes) .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from NMR time-course studies) .

Q. How do spectroscopic methods characterize degradation products under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions forms 3-chlorobutanoic acid and methanol. UV-Vis spectroscopy tracks absorbance shifts (λmax ~210 nm for carboxylic acid formation), while FT-IR identifies hydroxyl group emergence (broad peak ~3200 cm⁻¹) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics using Arrhenius plots to predict shelf life .

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